

# GSK RIPK1 inhibitors for inflammatory disease models

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to GSK's RIPK1 Inhibitors for Inflammatory Disease Models

### Introduction

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a promising therapeutic target for a range of immune-mediated inflammatory diseases.[1][2][3] RIPK1 functions as a key signaling node downstream of various receptors, including tumor necrosis factor receptor 1 (TNFR1), Toll-like receptors (TLRs), and interferon receptors.[1][2][4] Its activity is multifaceted; it can act as a scaffold to promote cell survival and inflammation via the NF-kB pathway, or its kinase activity can trigger programmed cell death pathways, namely apoptosis and necroptosis.[4][5][6] Dysregulation of RIPK1-mediated signaling is implicated in the pathophysiology of numerous inflammatory conditions, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[2][5]

GlaxoSmithKline (GSK) has been at the forefront of developing selective RIPK1 kinase inhibitors. This technical guide provides a comprehensive overview of GSK's leading clinical candidate, GSK2982772, and other key preclinical compounds. It details their mechanism of action, summarizes key quantitative data from various inflammatory disease models, outlines relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

### **GSK's RIPK1 Inhibitor Portfolio**







GSK's efforts have produced several potent and selective RIPK1 inhibitors. The most prominent is GSK2982772, a first-in-class, orally administered, selective RIPK1 inhibitor that has advanced to clinical trials for several inflammatory diseases.[7][8][9] Other notable preclinical compounds include GSK'963 and GSK'547, which have demonstrated efficacy in animal models.[10]

GSK2982772 is an ATP-competitive inhibitor that binds to an allosteric pocket in the RIPK1 kinase domain.[9][11] This binding stabilizes the kinase in an inactive conformation, effectively blocking its catalytic activity and subsequent downstream signaling for necroptosis and inflammation.[11]

## **Signaling Pathways and Mechanism of Action**

To understand the therapeutic rationale for RIPK1 inhibition, it is crucial to visualize its role in cellular signaling.





Click to download full resolution via product page

**Caption:** RIPK1 signaling pathway upon TNF $\alpha$  stimulation.



## **Quantitative Data Summary**

The potency and efficacy of GSK's RIPK1 inhibitors have been characterized through a series of in vitro and in vivo studies.

Table 1: In Vitro Potency of GSK RIPK1 Inhibitors

| Compound       | Assay Type                | Target         | IC50 / EC50 | Cell Line             | Reference |
|----------------|---------------------------|----------------|-------------|-----------------------|-----------|
| GSK2982772     | Kinase<br>Inhibition      | Human<br>RIPK1 | 6.3 nM      | -                     | [10]      |
| GSK2982772     | Kinase<br>Inhibition      | Human<br>RIPK1 | 1 nM        | -                     | [12]      |
| GSK'963        | Necroptosis<br>Inhibition | -              | -           | -                     | [10]      |
| GSK'547        | Necroptosis<br>Inhibition | -              | -           | -                     | [10]      |
| Compound<br>70 | Necroptosis<br>Inhibition | -              | 17-30 nM    | Human/Mous<br>e Cells | [13]      |

Note: Discrepancies in IC50 values can arise from different assay conditions and methodologies.

# **Table 2: Clinical Pharmacokinetics and Target Engagement of GSK2982772**



| Parameter            | Value                                | Population            | Dosing<br>Regimen                                                      | Reference |
|----------------------|--------------------------------------|-----------------------|------------------------------------------------------------------------|-----------|
| Safety               | Safe and well tolerated              | Healthy<br>Volunteers | Single doses<br>(0.1-120 mg);<br>Repeat doses<br>(up to 120 mg<br>BID) | [7][11]   |
| Pharmacokinetic<br>s | Approximately linear                 | Healthy<br>Volunteers | Up to 120 mg<br>BID                                                    | [7][11]   |
| Drug<br>Accumulation | No evidence<br>upon repeat<br>dosing | Healthy<br>Volunteers | -                                                                      | [7][11]   |
| Target<br>Engagement | >90% over 24<br>hours                | Healthy<br>Volunteers | 60 mg and 120<br>mg BID                                                | [7][11]   |

**Table 3: Summary of Clinical Trial Efficacy for** 

GSK2982772

| Disease                 | Phase | Key Finding                                               | Outcome                                               | Reference |
|-------------------------|-------|-----------------------------------------------------------|-------------------------------------------------------|-----------|
| Plaque Psoriasis        | lla   | Improvement in Plaque Lesion Severity Sum with 60 mg BID. | Supports further study for RIPK1 inhibition in IMIDs. | [14]      |
| Rheumatoid<br>Arthritis | lla   | No significant clinical benefit observed over placebo.    | -                                                     | [15]      |
| Ulcerative Colitis      | lla   | No significant differences in efficacy observed.          | Monotherapy not promising for active UC.              | [9]       |



## **Experimental Protocols**

The evaluation of RIPK1 inhibitors involves a tiered approach, from initial biochemical screens to complex in vivo disease models.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 2. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases -PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 5. Targeting RIPK1 kinase for modulating inflammation in human diseases PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Response to Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo-Controlled Study PMC [pmc.ncbi.nlm.nih.gov]
- 15. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis | springermedizin.de [springermedizin.de]



 To cite this document: BenchChem. [GSK RIPK1 inhibitors for inflammatory disease models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582234#gsk-ripk1-inhibitors-for-inflammatory-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com